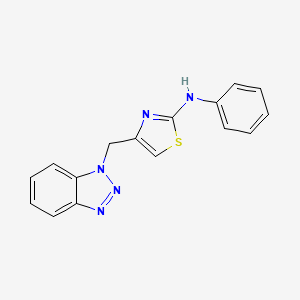
3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Medicinal Significance of Sulfur-Containing Motifs
Sulfur (SVI)-containing motifs, especially sulfonyl or sulfonamide-based analogs, exhibit a variety of pharmacological properties. These compounds offer a high degree of structural diversity useful for discovering new therapeutic agents. Over 150 FDA-approved sulfur-based drugs are available, treating various diseases with significant therapeutic power. The advancements in developing new, less toxic, cost-effective, and highly active sulfonamides are crucial research topics in medicinal chemistry (Zhao et al., 2018).
Role of Furanyl-Substituted Compounds in Drug Design
Five-membered heterocycles, including furan and thiophene, play a prominent role in drug design as structural units of bioactive molecules. The importance of furan-2-yl and furan-3-yl substituents in the medicinal chemistry of nucleobases and nucleosides demonstrates their potential in optimizing antiviral, antitumor, and antimicrobial activities. These modifications have been explored extensively to identify compounds with enhanced activity and selectivity (Ostrowski, 2022).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, which include compounds with trifluoromethyl groups, is a significant concern. These chemicals, due to their persistent and toxic profiles, pose challenges for environmental fate and ecotoxicological assessment. Understanding the microbial degradation pathways and the quantitative relationships between precursors and degradation products is vital for evaluating the environmental impact of such compounds (Liu & Avendaño, 2013).
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO5S2/c17-16(18,19)13-4-1-3-12(7-13)10-27(23,24)20-8-15(9-20)26(21,22)11-14-5-2-6-25-14/h1-7,15H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBNUQLAWHHVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2637546.png)
![N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2637548.png)

![8-fluoro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2637552.png)
![2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2637554.png)

![3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637556.png)
![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzenesulfonamide](/img/structure/B2637561.png)

![3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2637565.png)
![8-(3-((3-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637566.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2637567.png)

![Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride](/img/structure/B2637569.png)